molecular formula C15H20N4O5 B10984981 N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]glycylglycine

N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]glycylglycine

Cat. No.: B10984981
M. Wt: 336.34 g/mol
InChI Key: OLMFJCQXBLDYKT-UHFFFAOYSA-N
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Description

N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]glycylglycine is a complex organic compound with a unique structure that includes a cycloheptapyridazin ring system. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]glycylglycine typically involves multiple steps, starting with the formation of the cycloheptapyridazin ring. This can be achieved through a series of cyclization reactions, often involving the use of specific catalysts and reagents to facilitate the formation of the desired ring structure. The subsequent steps involve the acetylation of the ring system and the addition of glycylglycine moieties under controlled conditions to ensure the correct attachment and configuration of the functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]glycylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives with different properties.

Scientific Research Applications

N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]glycylglycine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic synthesis pathways.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in inhibiting specific enzymes or pathways involved in disease processes.

    Industry: The compound may be used in the development of new materials or as a component in specialized industrial processes.

Mechanism of Action

The mechanism by which N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]glycylglycine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cycloheptapyridazin derivatives and related structures with comparable ring systems and functional groups. Examples include:

    1-methyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-2-yl: derivatives

    Hexahydroisoquinolin: derivatives

Uniqueness

N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]glycylglycine is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H20N4O5

Molecular Weight

336.34 g/mol

IUPAC Name

2-[[2-[[2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C15H20N4O5/c20-12(17-8-15(23)24)7-16-13(21)9-19-14(22)6-10-4-2-1-3-5-11(10)18-19/h6H,1-5,7-9H2,(H,16,21)(H,17,20)(H,23,24)

InChI Key

OLMFJCQXBLDYKT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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